Ethyl 3-bromo-4-cyano-5-methoxybenzoate is an organic compound with the molecular formula and a molecular weight of 284.11 g/mol. This compound features a benzoate structure, where an ethyl ester group is attached to a benzene ring that has a bromine atom at the 3-position, a cyano group at the 4-position, and a methoxy group at the 5-position. Its systematic name reflects its structural components, indicating its potential utility in various chemical applications, particularly in synthetic organic chemistry and medicinal chemistry.
These reactions make it a versatile intermediate for synthesizing more complex organic molecules.
Several methods have been proposed for synthesizing ethyl 3-bromo-4-cyano-5-methoxybenzoate:
These synthetic routes highlight the compound's accessibility for research and industrial applications.
Ethyl 3-bromo-4-cyano-5-methoxybenzoate has potential applications in:
The compound's unique structure allows it to be tailored for specific applications in these fields.
Ethyl 3-bromo-4-cyano-5-methoxybenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-bromo-4-chloro-5-methoxybenzoate | C10H10BrClO3 | Contains chlorine instead of cyano group |
| Ethyl 3-bromo-4-nitrobenzoate | C9H8BrNO2 | Contains a nitro group instead of cyano |
| Ethyl 3-bromo-4-hydroxybenzoate | C9H9BrO3 | Contains a hydroxyl group |
| Ethyl 4-cyano-3-methoxybenzoate | C10H10N2O2 | Cyano group at the para position |
These compounds illustrate variations in substituents that affect their chemical behavior and potential applications. The presence of different functional groups (such as nitro, chloro, or hydroxy) can lead to distinct biological activities and reactivity patterns, highlighting ethyl 3-bromo-4-cyano-5-methoxybenzoate's unique position among them.